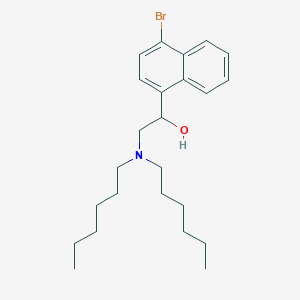
7-O-Methylquercetin-3-O-galactoside-6''-rhamnoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is a flavonoid-3-O-glycoside, a class of compounds known for their diverse biological activities. This compound is characterized by its complex structure, which includes a quercetin backbone with methyl, galactoside, and rhamnoside groups attached . It is part of the larger family of flavonoids, which are widely studied for their potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside typically involves multiple steps, starting with the methylation of quercetin. This is followed by glycosylation reactions to attach the galactoside and rhamnoside groups. Common reagents used in these reactions include methyl iodide for methylation and glycosyl donors such as galactose and rhamnose derivatives .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the glycosylated flavonoid. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
作用機序
The mechanism of action of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, thereby exerting skin-whitening effects . Additionally, it can interact with transcription factors and kinases to regulate gene expression and cellular responses .
類似化合物との比較
Similar Compounds
Similar compounds include other glycosylated flavonoids such as:
Isorhamnetin: Another O-methylated flavonoid with similar biological activities.
Kaempferol 3-O-galactoside, 7-O-rhamnoside: A flavonoid with a similar glycosylation pattern.
Uniqueness
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is unique due to its specific combination of methylation and glycosylation, which can influence its solubility, stability, and biological activity. This unique structure may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to other similar compounds .
特性
分子式 |
C34H42O20 |
|---|---|
分子量 |
770.7 g/mol |
IUPAC名 |
3-[6-[[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3 |
InChIキー |
NMGVHLDIHNFGQB-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)

![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

